molecular formula C16H13ClFN3O4 B2544602 N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide CAS No. 941938-94-9

N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Cat. No. B2544602
CAS RN: 941938-94-9
M. Wt: 365.75
InChI Key: QCUGAGXDYVFIJY-UHFFFAOYSA-N
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Description

“N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide” is a complex organic compound. It contains a chlorophenethyl group, a fluoro-nitrophenyl group, and an oxalamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro, fluoro, and nitro substituents would likely have a significant impact on the compound’s electronic structure and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating chloro and fluoro groups. These groups could potentially make the compound reactive towards nucleophilic or electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Analysis

A novel synthetic approach has been developed for the preparation of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the versatility of oxalamide derivatives in organic synthesis. This method is noted for its simplicity and high yield, suggesting potential pathways for synthesizing related compounds, including N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide, for various research applications (Mamedov et al., 2016).

Environmental Monitoring and Remediation

The degradation of nitroaromatic compounds in environmental samples using advanced oxidation processes has been extensively studied. For instance, the sonochemical degradation of various aromatic organic pollutants highlights the potential for using ultrasound in the mineralization of complex organic compounds, including chlorophenols and nitroaromatics. This suggests a potential application of this compound in environmental monitoring and remediation studies, given its structural similarity to the compounds studied (Goskonda et al., 2002).

Biological Systems Analysis

Compounds with nitrophenyl derivatives have been explored for their biological activities, including their interactions with cellular components and potential therapeutic applications. The study of such derivatives can provide insights into the cellular uptake mechanisms, distribution, and interaction with biological macromolecules, offering a framework for investigating the biological applications of this compound in similar contexts (Gorle et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules .

Future Directions

The study of this compound could potentially yield interesting results, particularly if it shows promising biological activity. Future research could involve testing the compound in biological assays or investigating its reactivity in chemical reactions .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O4/c17-11-3-1-10(2-4-11)7-8-19-15(22)16(23)20-12-5-6-13(18)14(9-12)21(24)25/h1-6,9H,7-8H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUGAGXDYVFIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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